![molecular formula C6H4BrNO2 B2963512 5-Bromo-4-hydroxynicotinaldehyde CAS No. 1289109-05-2](/img/structure/B2963512.png)
5-Bromo-4-hydroxynicotinaldehyde
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Overview
Description
5-Bromo-4-hydroxynicotinaldehyde is a chemical compound with the CAS Number: 1289109-05-2 . It has a molecular weight of 202.01 and its IUPAC name is 5-bromo-4-hydroxynicotinaldehyde . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-4-hydroxynicotinaldehyde is 1S/C6H4BrNO2/c7-5-2-8-1-4 (3-9)6 (5)10/h1-3H, (H,8,10) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-4-hydroxynicotinaldehyde is a solid at room temperature . The compound has a number of heavy atoms: 10, aromatic heavy atoms: 6, H-bond acceptors: 3.0, and H-bond donors: 1.0 . Its molar refractivity is 39.35 and TPSA is 50.19 Ų .Scientific Research Applications
, allows for various chemical reactions, including Suzuki coupling, which can be used to create complex organic molecules for pharmaceuticals and agrochemicals.
Environmental Science
Finally, 5-Bromo-4-hydroxynicotinaldehyde can be utilized in environmental science to create sensors for pollutants. Its ability to react with specific environmental toxins can lead to the development of sensitive detection methods for water or soil analysis.
Each of these applications leverages the unique chemical properties of 5-Bromo-4-hydroxynicotinaldehyde to advance research and development across various scientific fields .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-2-8-1-4(3-9)6(5)10/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMMFNJPSDBZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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